molecular formula C13H14BrN5O3 B4227367 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide

Número de catálogo B4227367
Peso molecular: 368.19 g/mol
Clave InChI: XARPXQHLXBDUIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Mecanismo De Acción

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 increases the levels of cGMP, leading to vasodilation and antiplatelet effects.
Biochemical and Physiological Effects
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of pulmonary hypertension, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In animal models of heart failure, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis. In animal models of sickle cell disease, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve red blood cell deformability and reduce vaso-occlusive events.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has several advantages for lab experiments. It is a highly selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for in vitro and in vivo experiments. However, there are also some limitations to using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 in lab experiments. It has a relatively short half-life in vivo, which may limit its therapeutic efficacy. In addition, it is relatively expensive compared to other sGC inhibitors, which may limit its availability for some researchers.

Direcciones Futuras

There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691. One area of interest is the potential therapeutic applications of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 in other diseases, such as stroke, Alzheimer's disease, and erectile dysfunction. Another area of interest is the development of more potent and selective sGC inhibitors, which may have improved therapeutic efficacy. Finally, there is also interest in studying the downstream signaling pathways of cGMP, which may provide insights into the mechanisms of action of sGC inhibitors like 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691.

Aplicaciones Científicas De Investigación

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. In addition, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide 73-6691 has been shown to improve red blood cell deformability and reduce vaso-occlusive events in animal models of sickle cell disease.

Propiedades

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O3/c1-8-11(14)12(19(21)22)17-18(8)9(2)13(20)16-7-10-4-3-5-15-6-10/h3-6,9H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARPXQHLXBDUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.